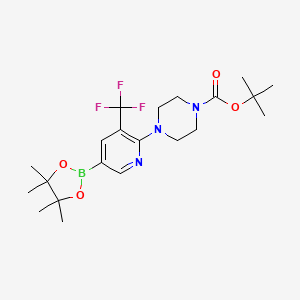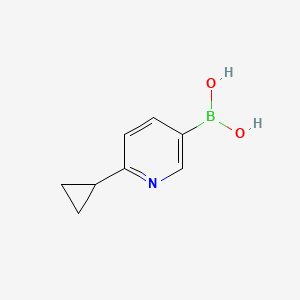
7-Brom-6-methoxyisoindolin-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-6-methoxyisoindolin-1-one is a chemical compound with the CAS Number: 1226879-79-3 . It has a molecular weight of 242.07 .
Molecular Structure Analysis
The molecular structure of 7-Bromo-6-methoxyisoindolin-1-one can be analyzed using 3D visualization programs for structural models . The InChI code for this compound is 1S/C9H8BrNO2/c1-13-6-3-2-5-4-11-9(12)7(5)8(6)10/h2-3H,4H2,1H3,(H,11,12) .Chemical Reactions Analysis
While specific chemical reactions involving 7-Bromo-6-methoxyisoindolin-1-one are not available, isoindolinone structures are often involved in various catalytic methods, including C−H activation, cross-coupling, carbonylation, condensation, addition, and formal cycloaddition reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.07 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
Isoindolin-1,3-dion-Derivate, zu denen auch 7-Brom-6-methoxyisoindolin-1-on gehört, haben aufgrund ihres Potenzials für den Einsatz in der pharmazeutischen Synthese große Aufmerksamkeit erlangt . Die Struktur-Wirkungs-Beziehungen und biologischen Eigenschaften dieser Derivate werden untersucht, um ihr Potenzial als therapeutische Wirkstoffe zu erschließen .
Herbizide
Isoindolin-1,3-dion-Derivate werden auch auf ihre mögliche Verwendung bei der Entwicklung von Herbiziden untersucht . Die spezifischen Eigenschaften von this compound, die es für diese Anwendung geeignet machen, werden in der verfügbaren Literatur nicht näher beschrieben.
Farbstoffe und Pigmente
Der Isoindolin-Kern und die Carbonylgruppen an den Positionen 1 und 3 in this compound könnten potenziell bei der Synthese von Farbstoffen und Pigmenten verwendet werden .
Polymeradditive
Isoindolin-1,3-dion-Derivate haben potenzielle Anwendungen als Additive in der Polymersynthese . Diese Verbindungen können die Eigenschaften von Polymeren potenziell verbessern, obwohl die spezifische Rolle von this compound in diesem Zusammenhang aus der verfügbaren Literatur nicht klar hervorgeht.
Organische Synthese
This compound könnte, wie andere Isoindolin-1,3-dion-Derivate, potenziell in verschiedenen organischen Syntheseverfahren eingesetzt werden . Die spezifischen Reaktionen und Prozesse, bei denen diese Verbindung eingesetzt werden könnte, werden in der verfügbaren Literatur nicht näher beschrieben.
Photochrome Materialien
Isoindolin-1,3-dion-Derivate werden auf ihre mögliche Verwendung bei der Entwicklung photochromer Materialien untersucht . Dies sind Materialien, die ihre Farbe als Reaktion auf Licht ändern, und this compound könnte potenziell in diesem Zusammenhang eingesetzt werden.
Safety and Hazards
Eigenschaften
IUPAC Name |
7-bromo-6-methoxy-2,3-dihydroisoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-13-6-3-2-5-4-11-9(12)7(5)8(6)10/h2-3H,4H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUBNXMGJUOTNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CNC2=O)C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1226879-79-3 |
Source


|
| Record name | 7-Bromo-6-methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B577593.png)

![Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B577596.png)
![6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B577598.png)
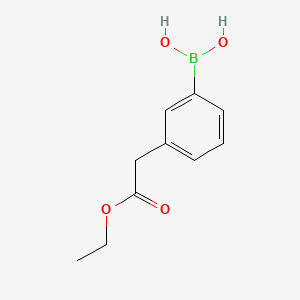
![5-Chloro-[2,3'-bipyridin]-5'-amine](/img/structure/B577602.png)
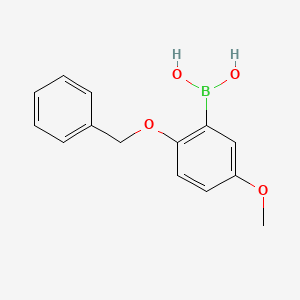
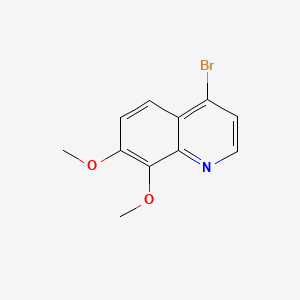
![1-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B577606.png)


